molecular formula C2H6N2S B13212648 2-Sulfanylethanimidamide CAS No. 50433-21-1

2-Sulfanylethanimidamide

Cat. No.: B13212648
CAS No.: 50433-21-1
M. Wt: 90.15 g/mol
InChI Key: UFBPLMUNCVFBOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Sulfanylethanimidamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol (R-SH) with an amine (R-NH₂) under oxidative conditions, leading to the formation of the desired sulfenamide . The reaction typically requires a catalyst and an oxidizing agent to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Sulfanylethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Sulfanylethanimidamide involves its interaction with molecular targets through its sulfanyl and amidine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of sulfanyl and amidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

50433-21-1

Molecular Formula

C2H6N2S

Molecular Weight

90.15 g/mol

IUPAC Name

2-sulfanylethanimidamide

InChI

InChI=1S/C2H6N2S/c3-2(4)1-5/h5H,1H2,(H3,3,4)

InChI Key

UFBPLMUNCVFBOH-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N)S

Origin of Product

United States

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